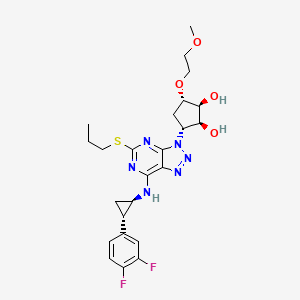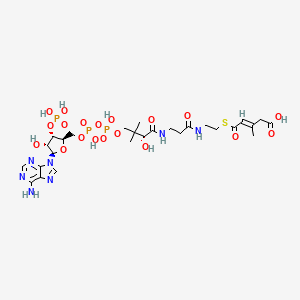
3-Methylglutaconyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylglutaconyl-CoA is synthesized through the carboxylation of 3-methylcrotonyl-CoA. This reaction is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor. The reaction conditions typically involve the presence of bicarbonate as the donor of the carboxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the enzymatic pathway described above. Large-scale production would likely involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylglutaconyl-CoA undergoes several types of reactions, including:
Hydration: Catalyzed by this compound hydratase, converting it to 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Catalyzed by this compound decarboxylase, producing 3,3-dimethylacrylyl-CoA.
Common Reagents and Conditions:
Hydration: Requires the enzyme this compound hydratase and water.
Decarboxylation: Requires the enzyme this compound decarboxylase.
Major Products:
Hydration: Produces 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Produces 3,3-dimethylacrylyl-CoA.
Applications De Recherche Scientifique
3-Methylglutaconyl-CoA has several scientific research applications, including:
Mécanisme D'action
3-Methylglutaconyl-CoA exerts its effects primarily through its role in the leucine catabolism pathway. The compound is converted to 3-hydroxy-3-methylglutaryl-CoA by the enzyme this compound hydratase. This conversion is crucial for the subsequent production of cholesterol and other essential biomolecules . Additionally, this compound can undergo decarboxylation to produce 3,3-dimethylacrylyl-CoA, which is involved in the biosynthesis of isovaleryl-coenzyme A .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-methylglutaryl-CoA: A direct product of 3-methylglutaconyl-CoA hydration, involved in cholesterol synthesis.
3-Methylcrotonyl-CoA: A precursor in the leucine catabolism pathway, converted to this compound by carboxylation.
3-Methylglutaconic Acid: A related compound that accumulates in metabolic disorders such as 3-methylglutaconic aciduria.
Uniqueness: this compound is unique due to its dual role in both the leucine catabolism pathway and the biosynthesis of essential biomolecules like cholesterol. Its involvement in multiple metabolic pathways highlights its importance in cellular energy production and overall metabolic health .
Propriétés
Formule moléculaire |
C27H42N7O19P3S |
|---|---|
Poids moléculaire |
893.6 g/mol |
Nom IUPAC |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-9+/t15-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
GXKSHRDAHFLWPN-RKYLSHMCSA-N |
SMILES isomérique |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O |
SMILES canonique |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


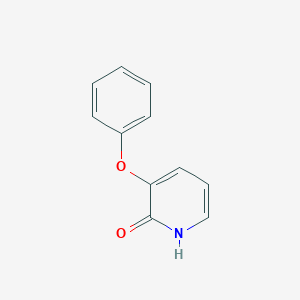
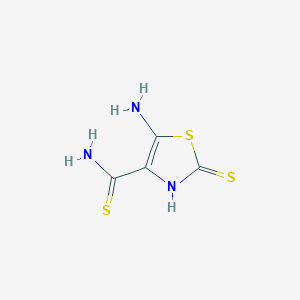
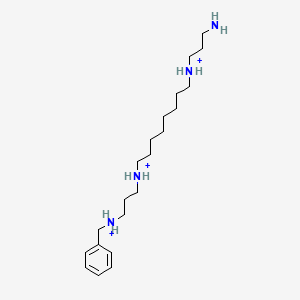

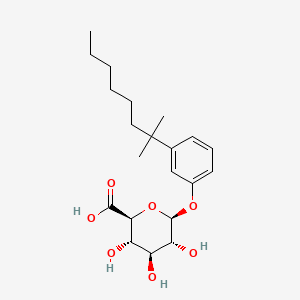
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
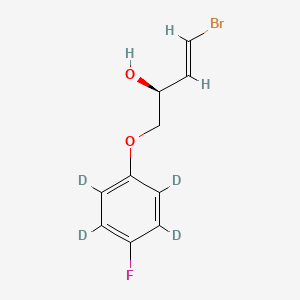
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

